molecular formula C16H19ClN2 B13735945 N,N'-Diphenylpiperazine hydrochloride CAS No. 13548-82-8

N,N'-Diphenylpiperazine hydrochloride

Cat. No.: B13735945
CAS No.: 13548-82-8
M. Wt: 274.79 g/mol
InChI Key: IMFPHNZKNBEGMM-UHFFFAOYSA-N
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Description

N,N’-Diphenylpiperazine hydrochloride is a chemical compound belonging to the class of disubstituted piperazines. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. N,N’-Diphenylpiperazine hydrochloride is characterized by the presence of two phenyl groups attached to the nitrogen atoms of the piperazine ring, and it is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Diphenylpiperazine hydrochloride typically involves the reductive amination of piperazine or N-diphenylmethylpiperazine. One common method includes the reaction of piperazine with benzaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction proceeds under mild conditions, typically at room temperature, to yield N,N’-Diphenylpiperazine, which is then converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production of N,N’-Diphenylpiperazine hydrochloride often involves large-scale reductive amination processes. The use of continuous flow reactors and optimized reaction conditions, such as controlled temperature and pressure, ensures high yield and purity of the final product. Catalysts such as palladium on carbon (Pd/C) are commonly employed to enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

N,N’-Diphenylpiperazine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N’-Diphenylpiperazine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N’-Diphenylpiperazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. In biological systems, it may modulate ion channels or interact with cellular receptors, influencing various biochemical pathways. The exact mechanism of action depends on the specific application and the target molecule .

Comparison with Similar Compounds

Similar Compounds

    1,4-Diphenylpiperazine: Similar structure but lacks the hydrochloride salt form.

    1-Benzhydryl-4-benzylpiperazine: Contains different substituents on the piperazine ring.

    1-Benzhydryl-4-(pyridin-2-ylmethyl)piperazine: Features a pyridine ring instead of phenyl groups.

Uniqueness

N,N’-Diphenylpiperazine hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This uniqueness makes it valuable in various research and industrial applications .

Properties

CAS No.

13548-82-8

Molecular Formula

C16H19ClN2

Molecular Weight

274.79 g/mol

IUPAC Name

1,4-diphenylpiperazine;hydrochloride

InChI

InChI=1S/C16H18N2.ClH/c1-3-7-15(8-4-1)17-11-13-18(14-12-17)16-9-5-2-6-10-16;/h1-10H,11-14H2;1H

InChI Key

IMFPHNZKNBEGMM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=CC=CC=C3.Cl

Origin of Product

United States

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